molecular formula C10H7N3O B2753483 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 71993-20-9

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B2753483
CAS RN: 71993-20-9
M. Wt: 185.186
InChI Key: WDULLPIFJCJVCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves a multi-component reaction . This process leads readily and efficiently to heterocyclic enamines . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile was deduced by 1 H and 13 C NMR spectroscopy .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The individual feature of isocyanides in IMCRs can be related to this property that they can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile were analyzed using 1 H and 13 C NMR spectroscopy .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs are primarily used in various chemical synthesis processes. For instance, Basafa et al. (2021) described the preparation of this compound through a ring-opening/ring closure pathway, followed by treatments leading to various derivatives. The study highlighted the importance of this compound in creating diverse chemical structures, essential in organic synthesis and pharmaceutical research (Basafa et al., 2021).

Antifungal Properties

The compound and its derivatives have shown promising antifungal properties. Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal activity, demonstrating the potential of these compounds in developing new antifungal agents (Gholap et al., 2007).

Corrosion Inhibition

A computational study by Erdoğan et al. (2017) explored the corrosion inhibition properties of novel quinoline derivatives, including variants of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile, on iron. Their findings indicated these compounds could be effective in preventing iron corrosion, which has significant implications for industrial applications (Erdoğan et al., 2017).

Inhibitors of Epidermal Growth Factor Receptor Kinase

Wissner et al. (2000) conducted a study on 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase, closely related to 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Their research suggests these compounds' potential in treating diseases where epidermal growth factor receptor plays a crucial role, such as certain cancers (Wissner et al., 2000).

Optoelectronic and Charge Transport Properties

A study by Irfan et al. (2020) investigated the optoelectronic and nonlinear properties of hydroquinoline derivatives, including those of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile. These properties are crucial for developing new materials for electronic and photonic devices (Irfan et al., 2020).

Mechanism of Action

The compound, possessing inhibitory activity against AChE, is supposed to reduce the acidity of the medium and subsequently the limonene release .

Future Directions

The future directions in the research of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile could involve further exploration of its biological activities and potential applications in medicinal chemistry. Additionally, the development of new synthesis methods and reactions could also be a focus .

properties

IUPAC Name

4-amino-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDULLPIFJCJVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Synthesis routes and methods

Procedure details

4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (example 72) (0.66 g, 3.23 mmol) was suspended in DMF (7 mL), and 4-methoxybenzylamine (0.94 mL, 7.26 mmol) was added. The reaction was heated at 100° C. for 1 hour and the DMF was removed under vacuum. The residue was dissolved in TFA (6 mL) and stirred at room temperature for 30 minutes and dichloromethane (10 mL) was added. The solid product that formed was collected, suspended in water and the solution stirred overnight. The solid was collected by filtration to give 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (0.150 g, 25%) as a white solid. M.p.: >250° C. 1H NMR (400 MHz, DMSO-d6) δ7.19 (m, 2H), 7.57 (m, 1H), 7.88 (bs, 2H), 8.12 (d, J=7.6 Hz, 1H), 11.23 (s, 1H). MS 186 (MH+).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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